1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a cyclopropane ring, a pyridine moiety, and a triazolopyridazine scaffold, making it a potential candidate for various biological applications.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: The triazolopyridazine core can be synthesized through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
Functional Group Transformations: Introduction of the cyclopropanecarbonyl group and the diazepane ring is achieved through various functional group transformations, including acylation and ring-closing reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes several types of chemical reactions:
Scientific Research Applications
1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound targets kinases involved in cell cycle regulation and signal transduction pathways.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds:
Similar Compounds: Compounds like pyrazolopyridazine derivatives and triazolopyridine analogs share structural similarities.
Uniqueness: The presence of the cyclopropanecarbonyl group and the diazepane ring distinguishes it from other compounds, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(15-2-3-15)25-11-1-10-24(12-13-25)17-5-4-16-21-22-18(26(16)23-17)14-6-8-20-9-7-14/h4-9,15H,1-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHCVAHHWAZXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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